Methyl 4-methoxy-6-nitroquinoline-2-carboxylate
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Overview
Description
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The quinoline scaffold is a significant motif in drug development due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 4-methoxy-6-nitroquinoline-2-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-6-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Heteroannulated quinolones: Exhibit diverse biological activities, including antifungal and anti-inflammatory properties.
Quinolinyl-pyrazoles: Studied for their pharmacological evolution and potential therapeutic applications.
Uniqueness
Methyl 4-methoxy-6-nitroquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 4-methoxy-6-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-18-11-6-10(12(15)19-2)13-9-4-3-7(14(16)17)5-8(9)11/h3-6H,1-2H3 |
InChI Key |
MNIOGMDOALYKOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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